molecular formula C10H10OS B8378084 7-Methyl-5-methoxy benzothiophene

7-Methyl-5-methoxy benzothiophene

Cat. No. B8378084
M. Wt: 178.25 g/mol
InChI Key: JHBWWJLKRQQOKZ-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

To the hot (130° C.) solution of polyphosphoric acid (20 mL) in chlorobenzene (50 mL) was added dropwise a solution of 1-(2,2-diethoxy-ethylsulfanyl)-4-methoxy-2-methyl-benzene from step 2 (6.8 g, 0.025 mol) in chlorobenzene (25 mL) over a period of 2 h and stirred for 2 h at same temperature. The reaction mixture was cooled to room temperature and stirred for 12 h. The mixture was then cooled and diluted with water and the layers were separated. The aqueous layer was extracted in ethyl acetate. The combined organic layers were washed with water, dried and concentrated. The crude material was purified by chromatography (silica gel: hexane:ethyl acetate/4:1) to provide 2 g of 7-methyl-5-methoxy benzothiophene. MS m/z 178 (M+).
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(2,2-diethoxy-ethylsulfanyl)-4-methoxy-2-methyl-benzene
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[CH3:15])C>ClC1C=CC=CC=1.O>[CH3:15][C:8]1[C:7]2[S:6][CH:5]=[CH:4][C:12]=2[CH:11]=[C:10]([O:13][CH3:14])[CH:9]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Smiles
Name
1-(2,2-diethoxy-ethylsulfanyl)-4-methoxy-2-methyl-benzene
Quantity
6.8 g
Type
reactant
Smiles
C(C)OC(CSC1=C(C=C(C=C1)OC)C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted in ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (silica gel: hexane:ethyl acetate/4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CC=2C=CSC21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.